![molecular formula C13H18ClN B3059641 N-(sec-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride CAS No. 1051363-50-8](/img/structure/B3059641.png)
N-(sec-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride
Overview
Description
N-(sec-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a white crystalline powder that is soluble in water and ethanol. This compound is also known as J-147 and has been studied extensively for its neuroprotective effects.
Scientific Research Applications
Polymer Science
- Telechelic Polyisobutylene Synthesis : A study by Koroskenyi and Faust (1999) demonstrates the synthesis of sec-amine terminated telechelic polyisobutylene, a significant advancement in polymer science. This involves reacting n-butyl azide with dichloroboron head groups of polyisobutylene obtained by haloboration-initiation polymerization of isobutylene (Koroskenyi & Faust, 1999).
Organic Chemistry
- Amination Methodology : Beak et al. (1986) explored a methodology where amination of organolithium reagents is achieved by reacting with methyllithium-alkoxyamines. This method is significant for the synthesis of a wide range of amines, highlighting the versatility of sec-butylamine derivatives (Beak, Basha, Kokko, & Loo, 1986).
- Synthesis of Antioxidants : Rapta et al. (2009) conducted studies on aromatic secondary amines, including sec-butylamine derivatives, for their application as antioxidants in the rubber industry. Their research includes electrochemical and spectroscopic studies, crucial for understanding the oxidation products of these antioxidants (Rapta, Vargová, Polovková, Gatial, Omelka, Majzlík, & Breza, 2009).
- Hydroamination Catalyst : Heutling, Pohlki, and Doye (2004) demonstrated that [Ind(2)TiMe(2)] is an effective catalyst for the intermolecular hydroamination of alkynes with sec-alkylamines. This finding is pivotal for the synthesis of secondary amines with good to excellent yields and is significant for the field of catalysis (Heutling, Pohlki, & Doye, 2004).
Materials Science
- Ligand-Assisted Copper Catalysis : Barman et al. (2010) investigated the mechanism of hydrocarbon amination catalyzed by (diimine)copper complexes, revealing significant insights into the C−H insertion process. This research is essential for understanding the applications of sec-butylamine derivatives in ligand-assisted catalysis (Barman, Liu, Houk, & Nicholas, 2010).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which involve transition metal-catalyzed carbon–carbon bond formations .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with a metal catalyst .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura coupling reaction, which is a type of cross-coupling reaction. This reaction involves the formation of a carbon-carbon bond between two different organic groups, facilitated by a palladium catalyst .
Result of Action
The result of the compound’s action is likely the formation of a new carbon-carbon bond, as seen in Suzuki–Miyaura coupling reactions . This can lead to the synthesis of complex organic molecules.
Action Environment
The efficacy and stability of N-(sec-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . .
properties
IUPAC Name |
N-(3-phenylprop-2-ynyl)butan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13;/h4-6,8-9,12,14H,3,11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSARMAPBOZOQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC#CC1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride | |
CAS RN |
1051363-50-8 | |
Record name | 2-Butanamine, N-(3-phenyl-2-propyn-1-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1051363-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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